molecular formula C21H15N5O B2606426 N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351618-50-2

N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2606426
CAS No.: 1351618-50-2
M. Wt: 353.385
InChI Key: DMDTXBICZUPQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fluorenyl group, a pyrazolyl group, and a pyridazine core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the fluorenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorenyl moiety to the pyridazine core.

    Attachment of the pyrazolyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the pyridazine scaffold.

    Formation of the carboxamide group: This final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its unique properties in materials science, such as in the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of “N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
  • N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-sulfonamide
  • N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-thiol

Uniqueness

“N-(9H-fluoren-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide” stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of the fluorenyl group, in particular, might enhance its ability to interact with biological targets or improve its stability and solubility.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c27-21(19-8-9-20(25-24-19)26-11-3-10-22-26)23-16-6-7-18-15(13-16)12-14-4-1-2-5-17(14)18/h1-11,13H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDTXBICZUPQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.